molecular formula C8H5F3O3 B1305578 4-hydroxy-3-(trifluoromethyl)benzoic Acid CAS No. 220239-68-9

4-hydroxy-3-(trifluoromethyl)benzoic Acid

Cat. No. B1305578
CAS RN: 220239-68-9
M. Wt: 206.12 g/mol
InChI Key: DPVRVZQEDJVWLS-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(trifluoromethyl)benzoic acid is a laboratory chemical . It is a derivative of benzoic acid with a trifluoromethyl group and a hydroxy group . The CAS number for this compound is 220239-68-9 .


Synthesis Analysis

The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzoic acid involves the use of thionyl chloride in N,N-dimethyl-formamide . The reaction yields methyl 4-hydroxy-3-(trifluoromethyl)benzoate as an off-white solid .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-3-(trifluoromethyl)benzoic acid is C8H5F3O3 . The InChI code for this compound is 1S/C8H5F3O3/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3,12H,(H,13,14) .


Chemical Reactions Analysis

4-Hydroxy-3-(trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . It has also been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .


Physical And Chemical Properties Analysis

4-Hydroxy-3-(trifluoromethyl)benzoic acid is a solid powder at room temperature . It has a boiling point of 144-147 degrees Celsius . The compound is considered stable under normal conditions .

Scientific Research Applications

Chemical Synthesis

4-Hydroxy-3-(trifluoromethyl)benzoic Acid is used in chemical synthesis . It plays a crucial role in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . This process is significant in the production of various organic compounds.

Internal Standard in GC/MS Analysis

This compound is used as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . The GC/MS (Gas Chromatography/Mass Spectrometry) method is a powerful tool for the analysis of organic compounds, and 4-Hydroxy-3-(trifluoromethyl)benzoic Acid serves as a reliable reference point.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-hydroxy-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVRVZQEDJVWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944627
Record name 4-Hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3-(trifluoromethyl)benzoic Acid

CAS RN

220239-68-9
Record name 4-Hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10.0 g (45.4 mmol) 4-methoxy-3-trifluoromethyl-benzoic acid and 75 g pyridinium-hydrochloride were mixed well and then heated to 180° C. under a nitrogen atmosphere for 5 h. The reaction mixture was poured onto 1 L 10% citric acid solution and extracted with 50 mL EtOAc. The organic phase was washed with 1 L water and dried over Na2SO4. After the desiccant and solvent had been eliminated the product was further reacted without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 10.0 g (45.4 mmol) 4-methoxy-3-trifluoromethyl-benzoic acid and 75 g (649 mmol) pyridine hydrochloride was stirred for 5 hours at 180° C. under nitrogen gas. The reaction mixture was then poured onto 1 L of 10% citric acid solution, extracted with 500 ml EtOAc, the organic phase washed with 1 L water, dried and evaporated down under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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